molecular formula C24H32ClN5O B11669087 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11669087
M. Wt: 442.0 g/mol
InChI Key: YRVAOIUUBIANOC-ONUIUJJFSA-N
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Description

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a diethylamino phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under reflux conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate product with hydrazine hydrate under acidic conditions.

    Condensation Reaction: The final step involves a condensation reaction between the hydrazide intermediate and 4-(diethylamino)benzaldehyde in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide as a base for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A second-generation antihistamine with a similar piperazine ring structure.

    Hydroxyzine: Another antihistamine with structural similarities.

    Fluoxetine: An antidepressant with a piperazine ring but different functional groups.

Uniqueness

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H32ClN5O

Molecular Weight

442.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H32ClN5O/c1-3-30(4-2)22-11-9-20(10-12-22)17-26-27-24(31)19-29-15-13-28(14-16-29)18-21-7-5-6-8-23(21)25/h5-12,17H,3-4,13-16,18-19H2,1-2H3,(H,27,31)/b26-17-

InChI Key

YRVAOIUUBIANOC-ONUIUJJFSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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